

commercial availability of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate</i>
Cat. No.:	B597395

[Get Quote](#)

In-Depth Technical Guide: Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted imidazole core is a common motif in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its application as a key intermediate in the synthesis of potent therapeutic agents, with a focus on Poly (ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties and Commercial Availability

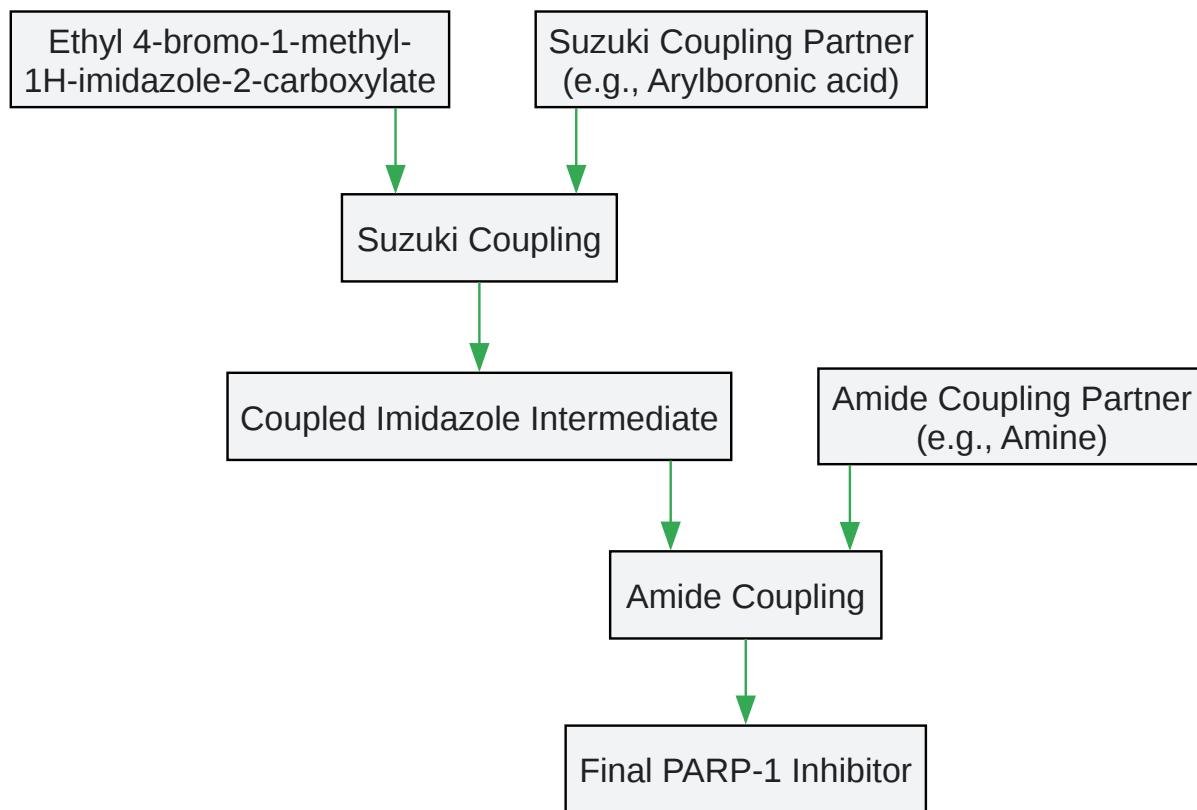
Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a readily available starting material for synthetic chemistry. Several chemical suppliers offer this compound, ensuring its accessibility for research and development purposes.

Table 1: Physicochemical Data

Property	Value	Source
CAS Number	1260672-33-0	PubChem[1]
Molecular Formula	C ₇ H ₉ BrN ₂ O ₂	PubChem[1]
Molecular Weight	233.06 g/mol	PubChem[1]
IUPAC Name	ethyl 4-bromo-1-methylimidazole-2-carboxylate	PubChem[1]
Appearance	Solid (form may vary by supplier)	N/A
Purity	Typically >95% (Varies by supplier)	N/A

Table 2: Commercial Suppliers

Supplier	Product Number	Available Quantities
Sigma-Aldrich	AMBH93E4C8AE	Inquire
BLDpharm	BD00786549	Inquire
Ambeed	A687563	Inquire
PI Chemicals	PI-45237	Inquire


Note: Availability and product codes are subject to change. Please consult the respective supplier's website for the most current information.

Role in the Synthesis of PARP-1 Inhibitors

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate serves as a crucial intermediate in the synthesis of novel Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations. The imidazole scaffold can mimic the nicotinamide

moiety of the NAD⁺ cofactor, which is essential for PARP-1 activity, thereby enabling competitive inhibition.

The following workflow illustrates the general synthetic strategy for preparing PARP-1 inhibitors utilizing **Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate** as a key building block.

[Click to download full resolution via product page](#)

General synthetic workflow for PARP-1 inhibitors.

Experimental Protocols

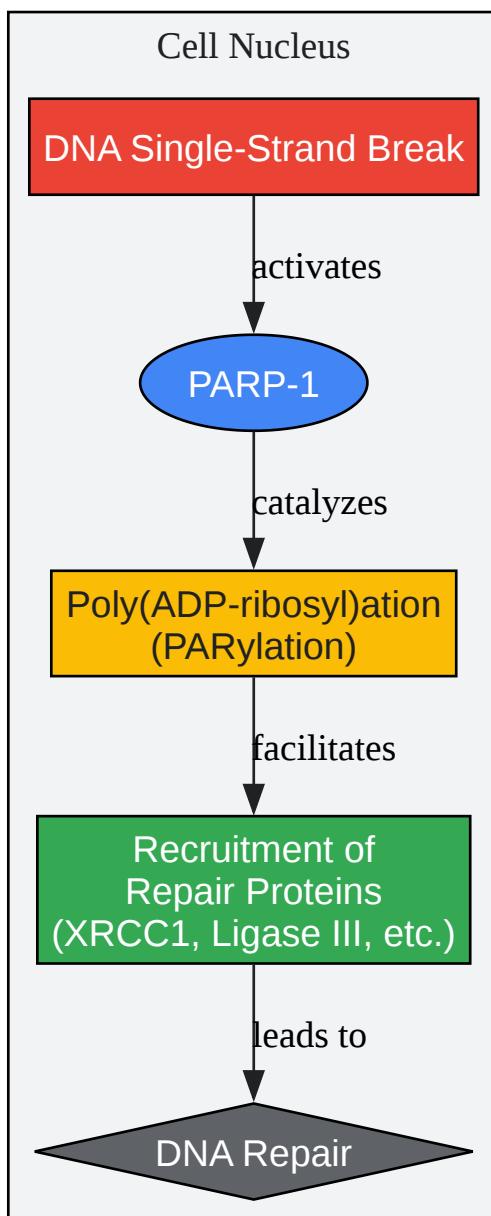
While a specific, detailed synthesis protocol for a named PARP inhibitor using **Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate** is proprietary and found within patent literature, a general experimental procedure based on common organic synthesis methodologies is provided below. This protocol outlines the key transformations involved in utilizing this building block.

4.1. General Procedure for Suzuki Coupling of **Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate**

This reaction is a cornerstone for creating carbon-carbon bonds, attaching an aryl or heteroaryl group at the 4-position of the imidazole ring.

- Reaction Setup: To a flame-dried round-bottom flask, add **Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate** (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05-0.1 eq), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq).
- Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
- Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

4.2. General Procedure for Amide Bond Formation


Following the Suzuki coupling, the ester functional group is typically hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine to form the final amide product.

- Ester Hydrolysis: Dissolve the coupled imidazole intermediate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or LiOH). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS). Acidify the reaction mixture to precipitate the carboxylic acid, which can be isolated by filtration or extraction.

- Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU, HOBr/EDC, or T3P (1.1-1.5 eq) and a non-nucleophilic base like DIPEA or triethylamine (2.0-3.0 eq).
- Reaction Execution: Stir the reaction mixture at room temperature until the reaction is complete.
- Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final PARP-1 inhibitor.

Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair

PARP-1 plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks in DNA. The following diagram illustrates the involvement of PARP-1 in this crucial cellular process.

[Click to download full resolution via product page](#)

Role of PARP-1 in the DNA single-strand break repair pathway.

In this pathway, a single-strand break in DNA is detected by PARP-1, which then becomes activated. The activated PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, such as XRCC1 and DNA Ligase III, to the site of damage, ultimately leading to the repair of the break. Inhibitors synthesized from **Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate** block the catalytic activity of PARP-1,

preventing this repair process and leading to the accumulation of DNA damage, which can be selectively lethal to cancer cells with compromised DNA repair capabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [commercial availability of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597395#commercial-availability-of-ethyl-4-bromo-1-methyl-1h-imidazole-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com